1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)pent-4-en-1-one
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Overview
Description
1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)pent-4-en-1-one is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities . This compound is characterized by its unique structure, which includes a piperidine ring and a piperazine moiety, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
The primary target of this compound is the Plasmodium falciparum , a parasite responsible for malaria. The compound has shown high selectivity for this parasite, suggesting it may interact with specific proteins or receptors within the organism .
Mode of Action
The compound has been shown to inhibit the growth of plasmodium falciparum . This suggests that it may interfere with the parasite’s ability to replicate or survive within the host.
Biochemical Pathways
Given its antimalarial activity, it is likely that it disrupts processes essential for the survival and replication of plasmodium falciparum .
Result of Action
The compound has been shown to inhibit the growth of Plasmodium falciparum, with a growth inhibition of 56 to 93% observed at a concentration of 40 μg/mL . This suggests that the compound has potent antimalarial activity.
Preparation Methods
The synthesis of 1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)pent-4-en-1-one involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. Another method involves the aza-Michael addition between diamine and in situ generated sulfonium salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)pent-4-en-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)pent-4-en-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: It can be used in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)pent-4-en-1-one can be compared with other piperazine derivatives such as:
1,4-Dimethylpiperazine: Known for its use as a catalyst in polyurethane foams.
1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)butan-1-one: Similar in structure but with a different alkyl chain length. The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidin-1-yl]pent-4-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N3O/c1-4-5-6-17(21)19-9-7-16(8-10-19)14-20-12-11-18(3)13-15(20)2/h4,15-16H,1,5-14H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNOZHGUFXUWQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1CC2CCN(CC2)C(=O)CCC=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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